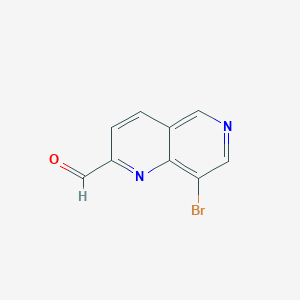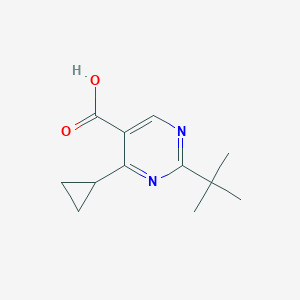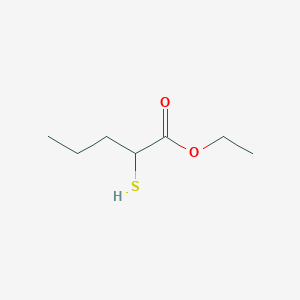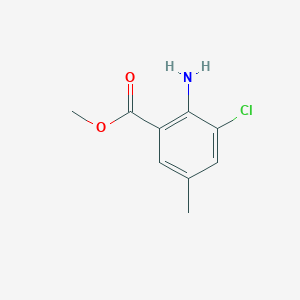
1-(2-Methoxyphenyl)ethane-1,2-diaminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyphenyl)ethane-1,2-diaminedihydrochloride is an organic compound with the molecular formula C9H14N2O. It is a derivative of ethane-1,2-diamine, where one of the hydrogen atoms is replaced by a 2-methoxyphenyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)ethane-1,2-diaminedihydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 2-methoxybenzaldehyde with ethylenediamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is often obtained in high purity through a combination of distillation and crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methoxyphenyl)ethane-1,2-diaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imines or amides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions often require catalysts and elevated temperatures.
Major Products Formed:
Oxidation: Imines, amides
Reduction: Amines
Substitution: Substituted diamines
Applications De Recherche Scientifique
1-(2-Methoxyphenyl)ethane-1,2-diaminedihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxyphenyl)ethane-1,2-diaminedihydrochloride involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is exploited in various applications, including catalysis and metal ion sequestration. Additionally, the compound’s amino groups can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity.
Comparaison Avec Des Composés Similaires
1-(2-Methoxyphenyl)ethane-1,2-diaminedihydrochloride can be compared with other similar compounds such as:
Ethylenediamine: A simpler diamine without the methoxyphenyl group, used widely in chemical synthesis and as a chelating agent.
1,2-Diaminopropane: Similar to ethylenediamine but with an additional methyl group, offering different steric and electronic properties.
2-Methoxyphenylamine: Contains the methoxyphenyl group but lacks the ethane-1,2-diamine backbone, used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its combination of the methoxyphenyl group and the ethane-1,2-diamine backbone, providing distinct reactivity and applications compared to its analogs.
Propriétés
Formule moléculaire |
C9H16Cl2N2O |
|---|---|
Poids moléculaire |
239.14 g/mol |
Nom IUPAC |
1-(2-methoxyphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-12-9-5-3-2-4-7(9)8(11)6-10;;/h2-5,8H,6,10-11H2,1H3;2*1H |
Clé InChI |
WUCSBTHJDCNMSI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(CN)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one hydrochloride](/img/structure/B13571338.png)






![1-Azabicyclo[3.2.1]octan-3-onehydrochloride](/img/structure/B13571367.png)

